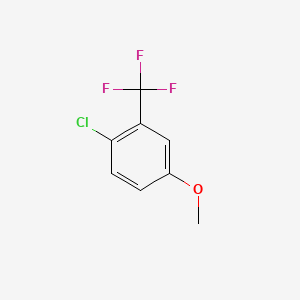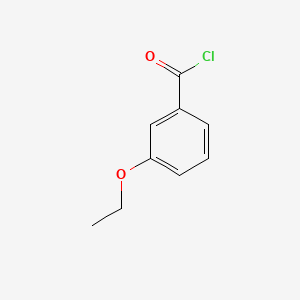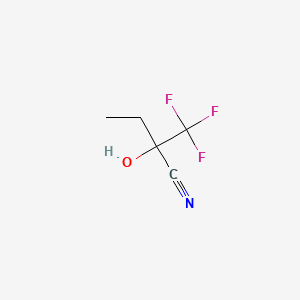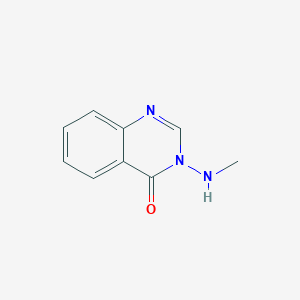
4-Chloro-3-(trifluoromethyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(trifluoromethyl)anisole is an organic compound with the molecular formula C8H6ClF3O It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethyl group at the third position and a chlorine atom at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-(trifluoromethyl)anisole involves the following steps:
Starting Material: The synthesis begins with anisole (methoxybenzene).
Chlorination: Anisole is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) in the presence of a catalyst like ferric chloride (FeCl3) to introduce the chlorine atom at the para position.
Trifluoromethylation: The chlorinated anisole is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst.
The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can also enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(trifluoromethyl)anisole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anisoles with various functional groups.
Oxidation: Formation of 4-chloro-3-(trifluoromethyl)benzaldehyde or 4-chloro-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(difluoromethyl)anisole or 4-chloro-3-(monofluoromethyl)anisole.
Applications De Recherche Scientifique
4-Chloro-3-(trifluoromethyl)anisole has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or anti-cancer properties.
Agrochemicals: It is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers with unique properties.
Chemical Biology: It is used as a probe to study enzyme mechanisms and interactions due to its distinctive chemical structure.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)anisole depends on its specific application:
Pharmaceuticals: It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Agrochemicals: It may interfere with essential biological processes in pests, such as enzyme inhibition or disruption of cell membranes.
Material Science: It may participate in polymerization reactions to form materials with desired properties.
Comparaison Avec Des Composés Similaires
4-Chloro-3-(trifluoromethyl)anisole can be compared with other similar compounds, such as:
4-Chloroanisole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)anisole: Lacks the chlorine atom, leading to variations in its chemical behavior and applications.
4-Bromo-3-(trifluoromethyl)anisole:
The uniqueness of this compound lies in the combination of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable for specific applications in pharmaceuticals, agrochemicals, and material science.
Propriétés
IUPAC Name |
1-chloro-4-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKNQCAJLSTLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378752 |
Source


|
| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-73-7 |
Source


|
| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














